2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide
Description
2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core with an ethyl group at position 8 and a 4-methylphenyl substituent at position 2. The sulfanyl (-S-) bridge connects the spiro system to an acetamide moiety, which is further substituted with a 2-methylphenyl group.
Properties
IUPAC Name |
2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-4-29-15-13-25(14-16-29)27-23(20-11-9-18(2)10-12-20)24(28-25)31-17-22(30)26-21-8-6-5-7-19(21)3/h5-12H,4,13-17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMUNFZMMSIFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazaspirodecane core through cyclization reactions, followed by the introduction of the sulfanyl and acetamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazaspirodecane core may interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl and acetamide groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
The additional methyl group on the phenylacetamide moiety may sterically hinder interactions with target proteins .
Table 2: Predicted Bioactivity Comparison
Crystallographic and Computational Analysis
The structural determination of similar compounds relies on tools like SHELXL () for refinement and ORTEP-3 () for graphical representation. For example, the crystal structure of N-(4-methoxyphenyl)acetamide () was resolved using these methods, revealing planar amide groups and π-stacking interactions. The target compound’s methyl substituents may introduce torsional strain, altering crystal packing compared to chlorinated analogues .
Biological Activity
The compound 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide , identified by its CAS number 1189449-89-5, is a complex organic molecule characterized by a unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 434.6 g/mol. The structure includes a triazaspiro framework that enhances its chemical versatility and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.6 g/mol |
| Structure | Spirocyclic with sulfanyl and acetamide groups |
Antitumor Activity
Research has indicated that compounds with similar structural features to 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide exhibit significant antitumor activity. For instance, studies on related triazaspiro compounds have shown promising results against various cancer cell lines, including Mia PaCa-2 and PANC-1, suggesting that the structural motifs present in this compound may contribute to its cytotoxic effects against tumor cells .
Antimicrobial Activity
In addition to its antitumor potential, the compound's antimicrobial properties have also been explored. Similar triazaspiro compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways .
The precise mechanism through which 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide exerts its biological effects remains under investigation. However, it is hypothesized that the spirocyclic structure allows for specific interactions with cellular targets such as enzymes involved in DNA replication or metabolic processes.
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Study on Triazaspiro Compounds :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
